

centanafadine phase 3 study design randomized double-blind placebo-controlled

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Compound Focus: Centanafadine

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Application Notes: Centanafadine for ADHD

Centanafadine is a novel, potential first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)** under investigation for ADHD treatment [1] [2]. Its triple reuptake mechanism differentiates it from traditional stimulants and non-stimulants, offering a new therapeutic option.

Clinical Trial Designs and Populations

Phase 3 development program includes randomized, double-blind, placebo-controlled trials in adults and adolescents.

- **Adult Studies:** Two pivotal 6-week trials (NCT03605680, NCT03605836) evaluated 200 mg/day and 400 mg/day sustained-release (SR) **centanafadine** in adults (18-55 years) with moderate to severe ADHD [3].
- **Adolescent Study:** One 6-week trial (NCT05257265) evaluated once-daily **centanafadine** (164.4 mg, 328.8 mg) in adolescents (13-17 years) with a primary ADHD diagnosis [4] [5].
- **Long-Term Safety Study:** A 52-week open-label study (NCT03605849) assessed long-term safety of 400 mg/day **centanafadine** SR in adults [1].

Efficacy and Safety Data Summary

Data from the Phase 3 trials demonstrate **centanafadine**'s efficacy and generally favorable safety profile. The tables below summarize key outcomes.

Table 1: Efficacy Outcomes from Phase 3 Trials

Study Population	Dose	Primary Endpoint: Change in ADHD Scale Score (LS Mean vs. Placebo)	P-value vs. Placebo	Effect Size vs. Placebo
Adults (Study 1) [3]	200 mg/day	-3.16 (AISRS)	0.019	-0.28
	400 mg/day	-2.74 (AISRS)	0.039	-0.24
Adults (Study 2) [3]	200 mg/day	-4.01 (AISRS)	0.002	-0.37
	400 mg/day	-4.47 (AISRS)	0.001	-0.40
Adolescents [5]	164.4 mg/day	-4.35 (ADHD-RS-5)*	Not Significant	N/A
	328.8 mg/day	-18.50 (ADHD-RS-5)	0.0006	N/A

*A numerical improvement was observed, but the primary endpoint was not met.

Table 2: Safety and Tolerability Profile

Assessment	Short-Term Adult Trials (6-Week) [3]	Long-Term Adult Trial (52-Week) [1]	Adolescent Trial (6-Week) [5]
Most Common TEAEs (≥5% in any group)	Nausea, Decreased Appetite, Headache [3]	Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%) [1]	Decreased Appetite, Nausea, Headache, Rash [5]

Assessment	Short-Term Adult Trials (6-Week) [3]	Long-Term Adult Trial (52-Week) [1]	Adolescent Trial (6-Week) [5]
TEAE Severity	Mostly mild or moderate [3]	Mostly mild or moderate [1]	Mostly mild or moderate; 3 severe events reported [5]
Discontinuation due to TEAEs	Low incidence [3]	12.3% (80/653 participants) [1]	Not Specified
Serious AEs	Low incidence [3]	1.8% (12/653 participants); none deemed drug-related [1]	Not Specified
Abuse Potential	Low incidence of abuse-related AEs [3]	Not a focus of long-term study	No indications of abuse or diversion [2]

Experimental Protocols

The following section details the standardized methodologies employed in the Phase 3 clinical trials for **centanafadine**.

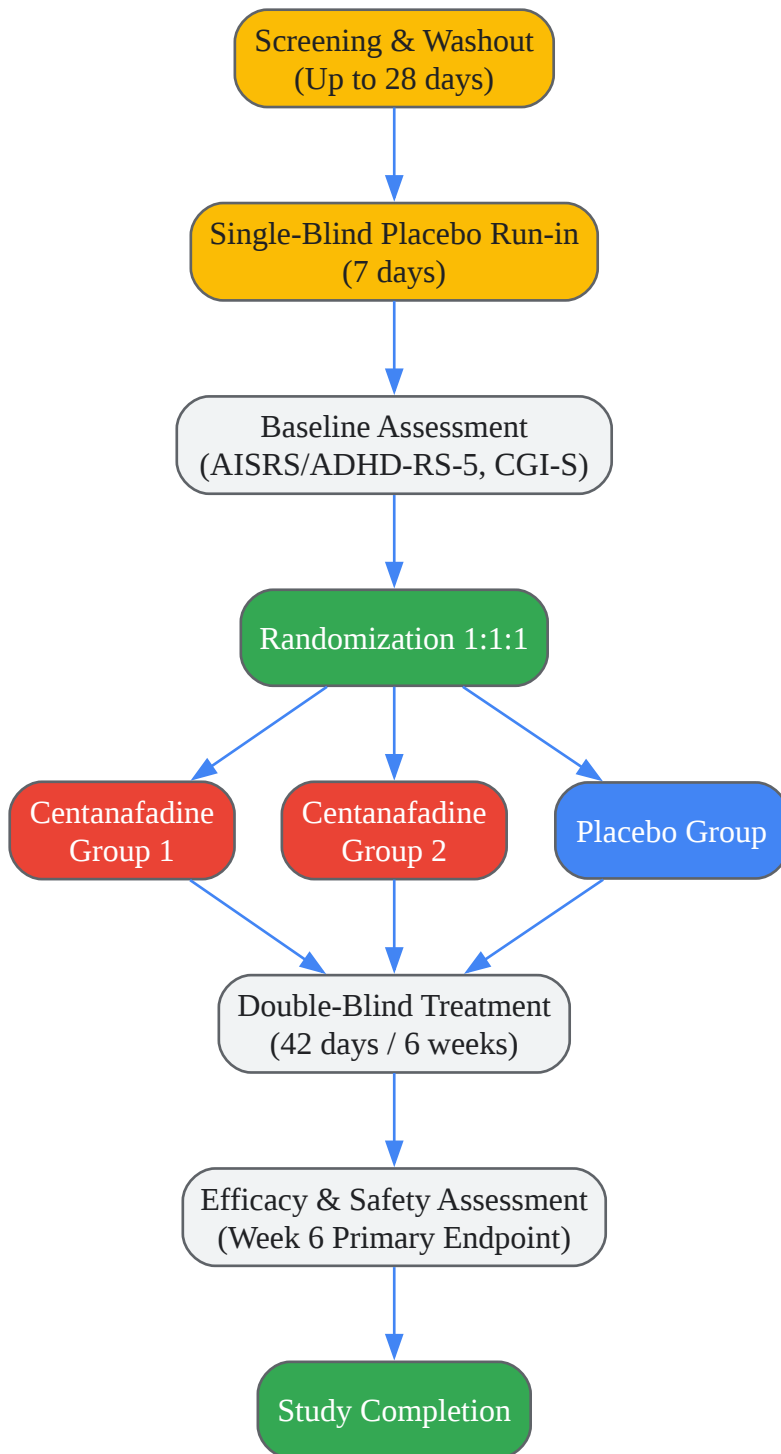
Protocol 1: Core Randomized Controlled Trial (RCT) Design

This protocol outlines the common structure for the 6-week, pivotal Phase 3 trials [3] [5].

- **1.1 Study Design:** Randomized, double-blind, placebo-controlled, parallel-group, multicenter.
- **1.2 Randomization & Blinding:** Participants were randomized 1:1:1 to **centanafadine** or placebo. Treatment assignments were computer-generated and stratified by study site. All participants and investigators were blinded [3].
- **1.3 Key Eligibility Criteria:**
 - **Inclusion:** Males and females (adults 18-55; adolescents 13-17) meeting DSM-5 criteria for ADHD. Participants had moderate to severe symptoms, typically with a baseline AISRS total score around 38.7 (adults) or similar severity on ADHD-RS-5 (adolescents) [3] [5].
 - **Exclusion:** Uncontrolled comorbid psychiatric disorders; prior lack of benefit from ≥ 2 ADHD therapies of different classes; use of prohibited medications; positive alcohol or drug screen [1].

- **1.4 Study Pharms & Dosing:**
 - **Screening/Washout:** Up to 28 days [3].
 - **Single-Blind Placebo Run-in:** 7 days to establish baseline and exclude placebo responders [3].
 - **Double-Blind Treatment:** 42 days (6 weeks). Dosing was twice daily for adult SR formulations and once daily for adolescents. The 400 mg/day adult group started at 200 mg/day for 7 days before escalation [3] [5].
- **1.5 Primary Efficacy Endpoint:** Change from baseline to Day 42 in the **Adult ADHD Investigator Symptom Rating Scale (AISRS)** total score for adult trials [3] and the **ADHD Rating Scale-5 (ADHD-RS-5)** total score for the adolescent trial [5].
- **1.6 Key Secondary Endpoints:** Included the **Clinical Global Impression–Severity of Illness Scale (CGI-S)** [3].
- **1.7 Safety Assessments:** Monitoring of treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiograms, and suicidal ideation/behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS) [3] [1].

The workflow for this core RCT design is summarized in the diagram below:



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Protocol 2: Long-Term Safety Study Design

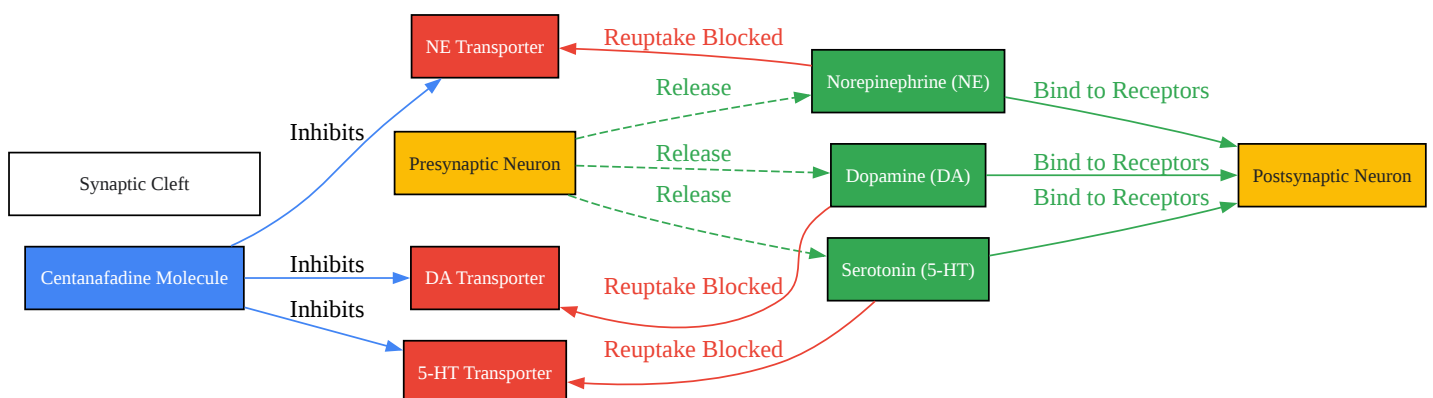
This protocol describes the 52-week open-label study designed to assess the long-term profile of **centanafadine** [1].

- **2.1 Study Design:** Phase 3, open-label, multicenter, 52-week treatment with a 10-day safety follow-up.
- **2.2 Participant Cohorts:**
 - **Rollover:** Adults completing one of the prior 6-week Phase 3 trials.
 - **De Novo:** Newly enrolled adults meeting the same core eligibility criteria.
- **2.3 Dosing Regimen:** All participants received twice-daily **centanafadine** SR. They started at 200 mg/day for 7 days, then were up-titrated to the target 400 mg/day from day 8 through week 52. Dose reduction to 200 mg/day was permitted for tolerability [1].
- **2.4 Primary Objective:** Assess long-term safety and tolerability, measured by TEAEs, vital signs, lab results, and ECG [1].
- **2.5 Exploratory Efficacy Assessments:** Included the AISRS and CGI-S, analyzed using summary statistics [1].

Mechanism of Action and Workflow

Centanafadine's mechanism as a triple reuptake inhibitor targets the complex neurobiology of ADHD, which involves dysregulation of dopaminergic, noradrenergic, and potentially serotonergic neurotransmission [3] [2].

The diagram below illustrates the drug's proposed mechanism of action at the synaptic level.



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Conclusion

The Phase 3 clinical program demonstrates that **centanafadine** is an effective and generally well-tolerated treatment for ADHD in adults and adolescents. Its novel NDSRI mechanism, with efficacy observed within one week and a safety profile distinct from traditional stimulants, positions it as a promising therapeutic alternative. These application notes and protocols provide a framework for researchers to understand its clinical development and potential application.

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